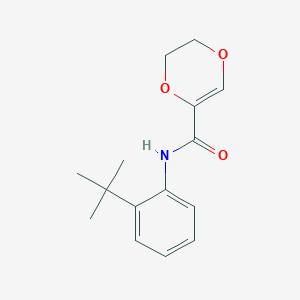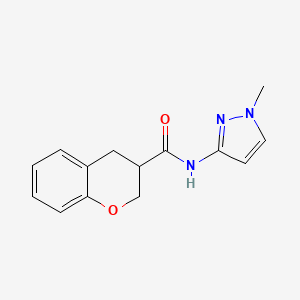![molecular formula C14H18ClNO4S B7462744 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid, also known as CBX-129801, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazolidinedione derivatives and has been found to exhibit anti-diabetic, anti-inflammatory, and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid acts as a PPARγ agonist, which leads to the activation of downstream signaling pathways that result in the observed therapeutic effects.
Biochemical and Physiological Effects:
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid has been found to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels in animal models of diabetes. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid is its potential therapeutic applications in various diseases. Additionally, its mechanism of action is well-understood, which allows for targeted drug development. However, one of the limitations of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid could focus on its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could investigate the optimal dosing and administration of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid in vivo. Furthermore, the development of more soluble analogs of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid could improve its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid involves the reaction of 4-chlorothiophenol with 2-bromo-3-hydroxybutyric acid, followed by the reaction of the resulting product with 4-(chloromethyl)phenylacetic acid. The final product is obtained through the condensation of the intermediate with 2-aminoethanol.
Aplicaciones Científicas De Investigación
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-9(17)13(14(19)20)16-12(18)3-2-8-21-11-6-4-10(15)5-7-11/h4-7,9,13,17H,2-3,8H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDARKOWZRKVYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CCCSC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)
![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)
![10-[(2-Oxo-3-propylbenzimidazol-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462687.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)


![4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7462723.png)
![4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7462727.png)
![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)
![11-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462747.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)

